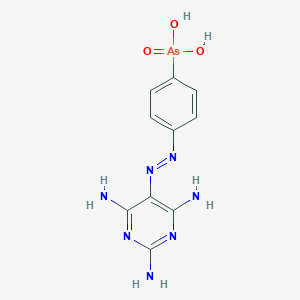
p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid, commonly known as AspH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AspH is a water-soluble, red-orange powder that is synthesized through a complex process.
Wissenschaftliche Forschungsanwendungen
AspH has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of AspH is in the development of biosensors. AspH has been shown to have high sensitivity and selectivity towards metal ions, making it an ideal candidate for metal ion detection. Additionally, AspH has been used as a fluorescent probe for the detection of DNA and RNA.
Wirkmechanismus
The mechanism of action of AspH is not fully understood. However, it is believed that AspH acts as a chelating agent, binding to metal ions through its pyrimidine and arsenic acid groups. This binding results in a change in the optical properties of AspH, making it useful for detection purposes.
Biochemische Und Physiologische Effekte
AspH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in lab experiments. AspH has been used as a model system to study the binding of metal ions to biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AspH is its high sensitivity and selectivity towards metal ions. This makes it an ideal candidate for metal ion detection in lab experiments. Additionally, AspH is water-soluble, making it easy to work with in aqueous environments. However, the synthesis process for AspH is complex and requires a high degree of precision. Additionally, AspH has limited solubility in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on AspH. One potential area of research is the development of AspH-based biosensors for the detection of metal ions in environmental samples. Additionally, AspH could be used as a fluorescent probe for the detection of DNA and RNA in biological samples. Finally, further studies are needed to fully understand the mechanism of action of AspH and its potential applications in various scientific fields.
Conclusion
P-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid is a unique compound that has gained significant attention in scientific research. Its potential applications in biosensors and fluorescence detection make it a promising candidate for future research. While the synthesis process for AspH is complex, its high sensitivity and selectivity towards metal ions make it an ideal candidate for metal ion detection in lab experiments. Further research is needed to fully understand the mechanism of action of AspH and its potential applications in various scientific fields.
Synthesemethoden
AspH is synthesized through a multistep process that involves the reaction of 2,4,6-triaminopyrimidine with p-nitrobenzenediazonium tetrafluoroborate, followed by reduction with sodium dithionite. The resulting product is then treated with arsenic acid to produce AspH. The synthesis process is complex and requires a high degree of precision to obtain a pure product.
Eigenschaften
CAS-Nummer |
100311-01-1 |
|---|---|
Produktname |
p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid |
Molekularformel |
C10H12AsN7O3 |
Molekulargewicht |
353.17 g/mol |
IUPAC-Name |
[4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C10H12AsN7O3/c12-8-7(9(13)16-10(14)15-8)18-17-6-3-1-5(2-4-6)11(19,20)21/h1-4H,(H2,19,20,21)(H6,12,13,14,15,16) |
InChI-Schlüssel |
VZMBEGLTKQXWEK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)[As](=O)(O)O |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)
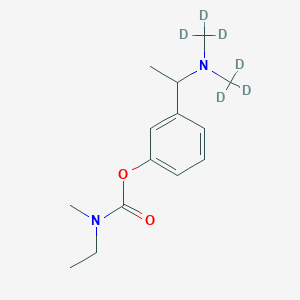

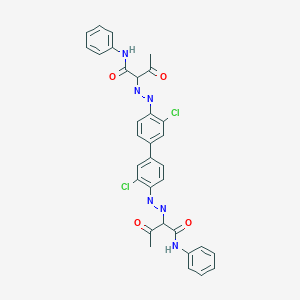

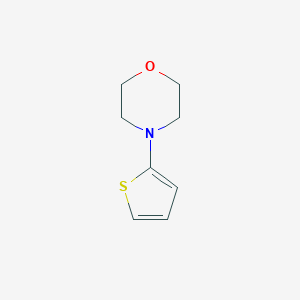
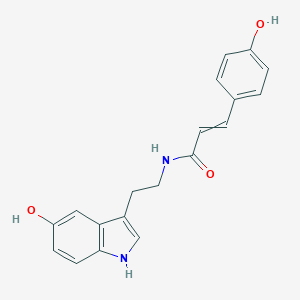
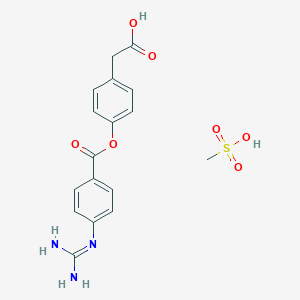
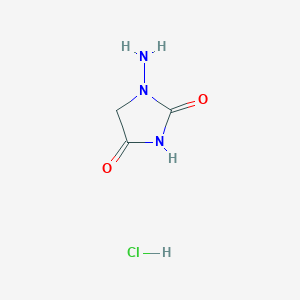
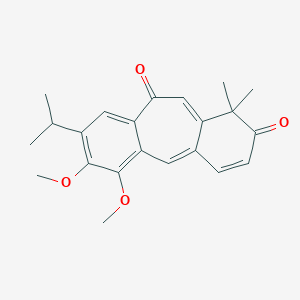
![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
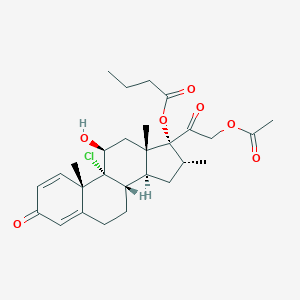
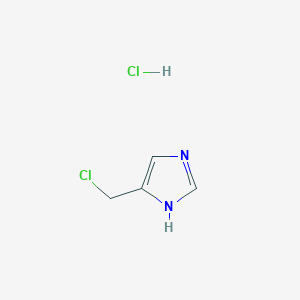
![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)